

In-Depth Technical Guide: Known Hazards and Toxicity of Dimethyl-Pyrazol-Amine Compounds

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Compound of Interest

Compound Name: *1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride*

Cat. No.: *B586994*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known hazards and toxicological data associated with dimethyl-pyrazol-amine compounds. The information presented is intended to support researchers, scientists, and drug development professionals in the safe handling and evaluation of these molecules. This document summarizes available quantitative toxicity data, details relevant experimental methodologies, and visualizes key toxicological pathways.

Executive Summary

Dimethyl-pyrazol-amine compounds, a class of heterocyclic amines, are utilized as building blocks in the synthesis of various biologically active molecules. While their diverse pharmacological potential is an area of active research, a thorough understanding of their inherent toxicity is paramount for safe laboratory handling and for predicting potential adverse effects in downstream applications. This guide consolidates toxicological data from various sources, focusing on acute toxicity, cytotoxicity, and mechanisms of toxicity. The available data primarily centers on 3,5-dimethylpyrazole, with more limited information on other isomers such as 1,3-dimethyl-1H-pyrazol-5-amine.

Acute Toxicity

Acute toxicity data provides insights into the potential dangers of short-term exposure to a substance. The most common metric is the median lethal dose (LD50), the dose required to kill half the members of a tested population.

Quantitative Acute Toxicity Data

The following table summarizes the available quantitative acute toxicity data for dimethyl-pyrazol-amine compounds.

Compound	Test Species	Route of Administration	LD50	Reference
3,5-Dimethylpyrazole	Mouse	Oral	1060 mg/kg	[1]
3,5-Dimethylpyrazole	Mouse	Intraperitoneal	570 mg/kg	[1]
3,5-Dimethylpyrazole	Rat	Oral	> 500 mg/kg	[1]
3,5-Dimethylpyrazole	Rat	Dermal	> 2000 mg/kg	[2]

Note: For 1,3-Dimethyl-1H-pyrazol-5-amine, no quantitative LD50 values were found in the reviewed literature. However, safety data sheets (SDS) indicate that it is a skin and eye irritant and may be harmful if swallowed or inhaled[\[3\]](#).

Cytotoxicity

Cytotoxicity assays are crucial for assessing the toxicity of a compound at the cellular level. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.

In Vitro Cytotoxicity Data

Several studies have investigated the cytotoxic effects of various pyrazole derivatives against different cancer cell lines. While not all of these are dimethyl-pyrazol-amine compounds, the data provides a broader context for the potential cytotoxicity of this chemical class.

Compound Type	Cell Line	IC50 (μM)	Reference
Pyrazole Derivatives (General)	Various Cancer Cell Lines	Varies widely	[2] [4] [5] [6] [7]
Pyrazole-based chalcone hybrids	OSCC cell lines	Potent tumor-specific cytotoxicity	[2]
Pyrazolyl oxalamide derivatives	THP-1, PC-3, SH-SY5Y cells	Generally low cytotoxicity (1-100 μM)	[8]

It is important to note that the cytotoxicity of pyrazole derivatives can be highly dependent on the specific substitutions on the pyrazole ring and the target cell line[\[4\]](#).

Mechanisms of Toxicity

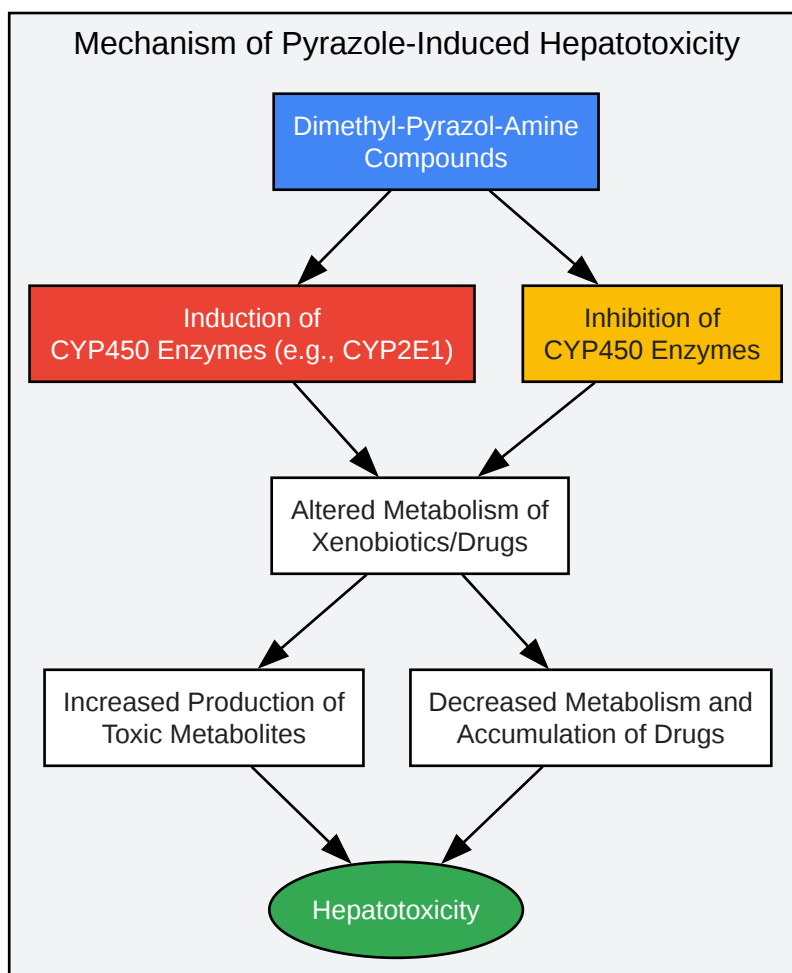
The toxicity of pyrazole compounds can be attributed to several mechanisms, with hepatotoxicity being a significant concern.

Hepatotoxicity and Cytochrome P450 Interaction

Pyrazole and its derivatives are known to interact with the cytochrome P450 (CYP) enzyme system in the liver[\[9\]](#)[\[10\]](#)[\[11\]](#). This interaction can lead to both induction and inhibition of CYP enzymes, which can have significant toxicological consequences.

- **CYP Induction:** Pyrazole compounds can induce the expression of certain CYP isozymes, such as CYP2E1[\[9\]](#)[\[10\]](#)[\[11\]](#). Increased levels of these enzymes can enhance the metabolic activation of other xenobiotics into toxic metabolites, potentially leading to liver injury[\[12\]](#).
- **CYP Inhibition:** Conversely, some pyrazole derivatives can act as inhibitors of CYP enzymes. This can lead to drug-drug interactions by slowing the metabolism of co-administered drugs, potentially increasing their plasma concentrations to toxic levels.

The following diagram illustrates the role of pyrazole compounds in modulating cytochrome P450 activity, which can contribute to hepatotoxicity.



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Figure 1: Role of Dimethyl-Pyrazol-Amine Compounds in Cytochrome P450 Modulation and Hepatotoxicity.

Other Toxicological Concerns

- **Genotoxicity:** Some pyrazole derivatives have been shown to possess genotoxic potential[13]. Further investigation is needed to determine the genotoxicity of specific dimethyl-pyrazol-amine compounds.
- **Neurotoxicity:** While some pyrazole derivatives have shown neuroprotective effects, others have been associated with neurotoxicity[8][14]. The specific effects on the nervous system are highly structure-dependent.

- **Cardiotoxicity:** The potential for cardiotoxicity is a concern for many classes of compounds. Some studies have investigated the cardiovascular effects of pyrazole derivatives, with some showing protective effects and others raising concerns[1][15][16][17].

Experimental Protocols

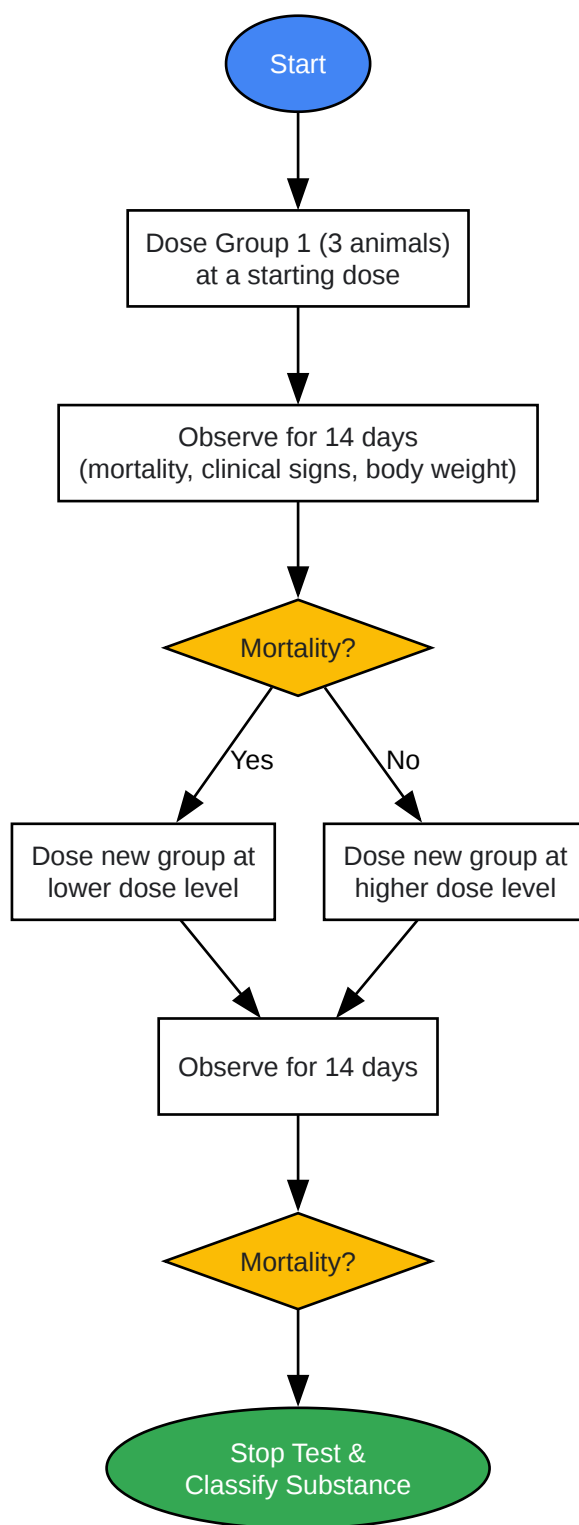
The following sections detail common experimental methodologies used to assess the toxicity of chemical compounds, which are applicable to the study of dimethyl-pyrazol-amine derivatives.

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance and to classify it according to the Globally Harmonised System (GHS) of classification and labelling of chemicals[18][19][20][21][22].

Principle: A stepwise procedure is used with a limited number of animals at each step. The outcome of each step determines the next step: either dosing at a higher or lower dose level or terminating the study.

Experimental Workflow:



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Figure 2: General Workflow for OECD Guideline 423 Acute Oral Toxicity Study.

Key Parameters:

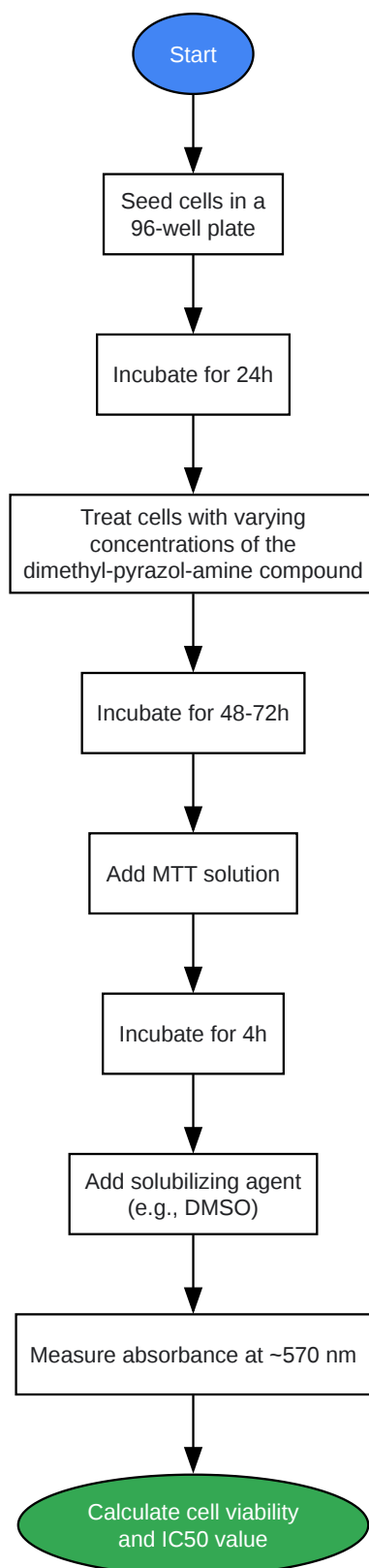
- Test Animals: Typically rats, with a preference for females.
- Housing and Feeding: Standard laboratory conditions.
- Dose Levels: A series of fixed dose levels are used (e.g., 5, 50, 300, 2000 mg/kg body weight).
- Administration: A single oral dose is administered via gavage.
- Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight over a 14-day period.
- Pathology: Gross necropsy is performed on all animals at the end of the study.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and, conversely, cytotoxicity^{[5][6][7]}.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Experimental Workflow:



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Figure 3: General Workflow for an In Vitro Cytotoxicity (MTT) Assay.

Conclusion

The available toxicological data on dimethyl-pyrazol-amine compounds is currently limited, with the most comprehensive information available for 3,5-dimethylpyrazole. This compound exhibits moderate acute oral toxicity in mice and low acute dermal toxicity in rats. For other isomers like 1,3-dimethyl-1H-pyrazol-5-amine, the primary hazards appear to be irritation, although quantitative data is lacking. The broader class of pyrazole derivatives displays a wide range of cytotoxic activities and can significantly interact with the hepatic cytochrome P450 system, a key mechanism underlying their potential hepatotoxicity.

Researchers and drug development professionals should exercise caution when handling dimethyl-pyrazol-amine compounds, utilizing appropriate personal protective equipment, especially for 1,3-dimethyl-1H-pyrazol-5-amine, which is a known irritant. Further toxicological studies, including the determination of LD50 values for a wider range of isomers and in-depth investigations into their genotoxicity, neurotoxicity, and cardiotoxicity, are warranted to build a more complete safety profile for this class of compounds. The experimental protocols outlined in this guide provide a framework for conducting such essential toxicological evaluations.

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